molecular formula C10H9ClO2S2 B2468246 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride CAS No. 1384431-09-7

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B2468246
CAS No.: 1384431-09-7
M. Wt: 260.75
InChI Key: VXBWPGNKBVFCRZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClO2S2 and a molecular weight of 260.75 g/mol. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethyl-1-benzothiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and used in the development of bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethyl-1-benzothiophene-3-sulfonic acid
  • 2,7-Dimethyl-1-benzothiophene-3-sulfonamide
  • 2,7-Dimethyl-1-benzothiophene-3-sulfonate esters

Uniqueness

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to undergo a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of various derivatives.

Properties

IUPAC Name

2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBWPGNKBVFCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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